13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Description
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. Diterpene alkaloid purified from Aconitum seravschanicum Steinb, (Ranunculaceae fam.)
It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
Properties
IUPAC Name |
13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24/h14,16-19,24-25H,1,3-13H2,2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJFLXLQIECAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4758-99-0 | |
Record name | Atisinium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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